molecular formula C16H14N2O B14123875 2-(3,5-Dimethylphenyl)-1,2-dihydrophthalazin-1-one

2-(3,5-Dimethylphenyl)-1,2-dihydrophthalazin-1-one

Cat. No.: B14123875
M. Wt: 250.29 g/mol
InChI Key: LPQGFKNUGGDQHT-UHFFFAOYSA-N
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Description

2-(3,5-Dimethylphenyl)-1,2-dihydrophthalazin-1-one is an organic compound that belongs to the class of phthalazinones This compound is characterized by the presence of a phthalazinone core structure substituted with a 3,5-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethylphenyl)-1,2-dihydrophthalazin-1-one typically involves the reaction of 3,5-dimethylbenzoyl chloride with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized under acidic conditions to yield the desired phthalazinone compound. The reaction conditions often include the use of solvents such as ethanol or acetic acid and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethylphenyl)-1,2-dihydrophthalazin-1-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phthalazinone derivatives.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the phthalazinone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.

Major Products Formed

Scientific Research Applications

2-(3,5-Dimethylphenyl)-1,2-dihydrophthalazin-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethylphenyl)-1,2-dihydrophthalazin-1-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,5-Dimethylphenyl)-1,3-benzoxazole
  • 2-(3,5-Dimethylphenyl)-1,3-benzothiazole
  • 2-(3,5-Dimethylphenyl)-1,3-benzimidazole

Comparison

Compared to these similar compounds, 2-(3,5-Dimethylphenyl)-1,2-dihydrophthalazin-1-one exhibits unique properties due to the presence of the phthalazinone core. This structural difference imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.

Properties

Molecular Formula

C16H14N2O

Molecular Weight

250.29 g/mol

IUPAC Name

2-(3,5-dimethylphenyl)phthalazin-1-one

InChI

InChI=1S/C16H14N2O/c1-11-7-12(2)9-14(8-11)18-16(19)15-6-4-3-5-13(15)10-17-18/h3-10H,1-2H3

InChI Key

LPQGFKNUGGDQHT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)C3=CC=CC=C3C=N2)C

Origin of Product

United States

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